molecular formula C19H21NOS2 B1325589 2-Thiomethyl-4'-thiomorpholinomethyl benzophenone CAS No. 898782-55-3

2-Thiomethyl-4'-thiomorpholinomethyl benzophenone

Cat. No.: B1325589
CAS No.: 898782-55-3
M. Wt: 343.5 g/mol
InChI Key: DUSPMESRLGWMFN-UHFFFAOYSA-N
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Description

2-Thiomethyl-4’-thiomorpholinomethyl benzophenone is a chemical compound with the molecular formula C19H21NOS2 and a molecular weight of 343.51 g/mol . It is characterized by the presence of a benzophenone core substituted with thiomethyl and thiomorpholinomethyl groups. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Thiomethyl-4’-thiomorpholinomethyl benzophenone involves several steps. One common synthetic route includes the reaction of 2-methylthiobenzoyl chloride with 4-thiomorpholinomethylphenyl magnesium bromide under anhydrous conditions. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from affecting the reaction. The product is then purified using column chromatography to obtain the desired compound with high purity .

Chemical Reactions Analysis

2-Thiomethyl-4’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the benzophenone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiomorpholinomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, under basic conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Thiomethyl-4’-thiomorpholinomethyl benzophenone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Thiomethyl-4’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The thiomethyl and thiomorpholinomethyl groups can interact with various enzymes or receptors, potentially inhibiting their activity or altering their function. The benzophenone core can also absorb UV light, making it useful in photochemical reactions .

Comparison with Similar Compounds

2-Thiomethyl-4’-thiomorpholinomethyl benzophenone can be compared with other similar compounds, such as:

    Benzophenone: Lacks the thiomethyl and thiomorpholinomethyl groups, making it less reactive in certain chemical reactions.

    4-Methylbenzophenone: Contains a methyl group instead of a thiomethyl group, resulting in different chemical properties.

    4’-Morpholinomethyl benzophenone:

These comparisons highlight the unique chemical properties of 2-Thiomethyl-4’-thiomorpholinomethyl benzophenone, making it valuable for various scientific research applications.

Properties

IUPAC Name

(2-methylsulfanylphenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NOS2/c1-22-18-5-3-2-4-17(18)19(21)16-8-6-15(7-9-16)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSPMESRLGWMFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642909
Record name [2-(Methylsulfanyl)phenyl]{4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898782-55-3
Record name [2-(Methylsulfanyl)phenyl]{4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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